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Compound of Interest

Compound Name: O-Demethylmetoprolol

Cat. No.: B022154 Get Quote

O-Demethylmetoprolol: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
O-Demethylmetoprolol is a primary active metabolite of the widely prescribed beta-blocker,

metoprolol. Its formation, mediated predominantly by the polymorphic cytochrome P450 2D6

(CYP2D6) enzyme, is a critical factor in the pharmacokinetic and pharmacodynamic profile of

metoprolol. This technical guide provides an in-depth overview of O-Demethylmetoprolol,
encompassing its chemical identity, metabolic pathways, and analytical and synthetic

methodologies. The information is tailored for researchers, scientists, and professionals in drug

development, offering a consolidated resource for understanding and working with this

significant metabolite.

Chemical Identity and Properties
O-Demethylmetoprolol, also known as H 105/22 or SL 80-0088, is a pharmacologically active

compound.[1] While it is 5 to 10 times less potent than its parent drug, metoprolol, its

contribution to the overall therapeutic and potential side effects of metoprolol is an area of

active research.[1]
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Chemical Identifiers
A comprehensive list of chemical identifiers for O-Demethylmetoprolol is provided in the table

below, facilitating its unambiguous identification in literature and databases.

Identifier Value

CAS Number 62572-94-5[2][3][4]

IUPAC Name
1-[4-(2-hydroxyethyl)phenoxy]-3-(propan-2-

ylamino)propan-2-ol[1]

InChI

InChI=1S/C14H23NO3/c1-11(2)15-9-13(17)10-

18-14-5-3-12(4-6-14)7-8-16/h3-6,11,13,15-

17H,7-10H2,1-2H3[1][2]

InChIKey CUKXSBOAIJILRY-UHFFFAOYSA-N[1][2]

SMILES CC(C)NCC(COC1=CC=C(C=C1)CCO)O[1]

Molecular Formula C14H23NO3[1][2][3]

Molecular Weight 253.34 g/mol [1][3]

Physicochemical Properties
The key physicochemical properties of O-Demethylmetoprolol are summarized below.

Property Value

Appearance White to Off-White Solid[3]

Melting Point 70-72 °C[3]

Solubility Soluble in Chloroform and Methanol[2]

Metabolic Pathway of Metoprolol to O-
Demethylmetoprolol
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Metoprolol undergoes extensive metabolism in the liver, with O-demethylation being one of the

major pathways, accounting for approximately 65% of its metabolism.[2] This process is

primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[1][2] However, other CYP

isoforms, including CYP3A4, CYP2B6, and CYP2C9, also contribute to a lesser extent.[1] The

metabolic pathway is depicted in the diagram below.

Metoprolol

O-Demethylmetoprolol

CYP2D6 (major)
CYP3A4, CYP2B6, CYP2C9 (minor)

O-demethylation (~65%)

Other Metabolites
(α-hydroxymetoprolol,
N-dealkylmetoprolol)

CYP2D6 and other CYPs
α-hydroxylation (~10%)
N-dealkylation (~10%)

Excretion

Click to download full resolution via product page

Metabolism of Metoprolol to O-Demethylmetoprolol.

Experimental Protocols
Analytical Method for Quantification in Human Plasma
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the

simultaneous determination of metoprolol and its metabolites, including O-
Demethylmetoprolol, in human plasma has been established.[5]

3.1.1. Sample Preparation

To 50 µL of human plasma, add an internal standard.

Perform liquid-liquid extraction using ethyl acetate.

Evaporate the organic layer to dryness.

Reconstitute the residue in the mobile phase for injection.

3.1.2. Chromatographic Conditions
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Column: Luna CN column[5]

Mobile Phase: Isocratic mixture of distilled water and methanol containing 0.1% formic acid

(60:40, v/v)[5]

Flow Rate: 0.3 mL/min[5]

Injection Volume: 10 µL

Run Time: 3.0 min[5]

3.1.3. Mass Spectrometric Detection

Ionization Mode: Electrospray Ionization (ESI), Positive[5]

Detection: Multiple Reaction Monitoring (MRM)

3.1.4. Quantitative Data

Parameter O-Demethylmetoprolol Reference

Linear Range 2-500 ng/mL [5]

Lower Limit of Quantification

(LLOQ)
2 ng/mL [5]

Precision (CV%) ≤ 13.2% [5]

Accuracy 89.1-110% [5]

Synthesis of O-Demethylmetoprolol
A common synthetic route to O-Demethylmetoprolol involves the reaction of 4-(2-

hydroxyethyl)phenol with epichlorohydrin, followed by reaction with isopropylamine.[6]

3.2.1. Step 1: Formation of the Epoxide

Dissolve 4-(2-hydroxyethyl)phenol in a suitable solvent.

Add a base, such as sodium hydroxide, to form the phenoxide.
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React the phenoxide with (R)- or (S)-epichlorohydrin to yield the corresponding epoxide.[6]

3.2.2. Step 2: Amination

React the epoxide intermediate with isopropylamine to open the epoxide ring.

The reaction yields O-Demethylmetoprolol.[6]

The workflow for the synthesis is illustrated below.

4-(2-hydroxyethyl)phenol

Reaction with Epichlorohydrin
(in the presence of a base)

Epoxide Intermediate

Reaction with Isopropylamine

O-Demethylmetoprolol
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Synthetic workflow for O-Demethylmetoprolol.

Conclusion
O-Demethylmetoprolol is a key metabolite in the disposition of metoprolol. A thorough

understanding of its chemical properties, metabolic formation, and methods for its analysis and

synthesis is essential for researchers and professionals in the fields of pharmacology,
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medicinal chemistry, and drug development. This guide provides a foundational resource to

support further investigation into the role of O-Demethylmetoprolol in the clinical effects of

metoprolol and the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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